N-Butyl-2-fluoroaniline
Description
N-Butyl-2-fluoroaniline is a fluorinated aromatic amine with a butyl group attached to the amino nitrogen and a fluorine atom at the ortho position of the benzene ring. This compound is listed as a discontinued building block by CymitQuimica, indicating its historical use in organic synthesis .
Properties
CAS No. |
581798-35-8 |
|---|---|
Molecular Formula |
C10H14FN |
Molecular Weight |
167.22 g/mol |
IUPAC Name |
N-butyl-2-fluoroaniline |
InChI |
InChI=1S/C10H14FN/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |
InChI Key |
WEMUHCTTYPBGCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC=C1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with butyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
N-Butyl-2-fluoroaniline is explored for its potential therapeutic applications. The incorporation of fluorine can enhance the biological activity of compounds, making them more effective in drug design. Research indicates that fluoroanilines may interact with various biological targets, including enzymes and receptors, which could lead to new drug candidates .
2. Biological Studies
The compound has been investigated for its interactions with biomolecules, particularly in relation to its metabolic pathways and potential cytotoxic effects against cancer cells. Preliminary studies suggest that it may exhibit promising activity as a topoisomerase II inhibitor, which is crucial in cancer therapy .
3. Agrochemicals
this compound has applications in the development of agrochemicals, where its properties can be utilized to create more effective pesticides and herbicides. The fluorine atom's electronegativity enhances the compound's stability and reactivity, making it suitable for agricultural use .
4. Chemical Synthesis
The compound serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals. It can undergo reactions such as oxidation and reduction to produce derivatives with distinct properties, which are valuable in chemical manufacturing .
Case Study 1: Anticancer Activity
A study focused on the synthesis of derivatives from this compound demonstrated its potential as a cytotoxic agent against human cancer cell lines. The derivatives exhibited varying degrees of potency, with some compounds showing IC values comparable to established chemotherapeutics .
Case Study 2: Agrochemical Development
Research into new agrochemical formulations using this compound highlighted its effectiveness in enhancing the biological activity of herbicides. The incorporation of this compound into formulations resulted in improved efficacy against target weeds while minimizing environmental impact .
Mechanism of Action
The mechanism of action of N-Butyl-2-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
N-Butyl-5-fluoro-2-nitroaniline (CAS: 951666-45-8)
- Molecular Formula : C₁₀H₁₃FN₂O₂
- Molar Mass : 212.22 g/mol
- Key Differences: Contains a nitro (-NO₂) group at the 2-position and fluorine at the 5-position, unlike N-Butyl-2-fluoroaniline, which lacks the nitro group. The nitro group is strongly electron-withdrawing, reducing the basicity of the amino group and deactivating the aromatic ring toward electrophilic substitution.
5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline
- Study Findings :
- A 2023 study compared these isomers using spectroscopy and molecular docking. The position of fluorine (ortho vs. para to nitro) significantly impacts electronic distribution and intermolecular interactions. For example:
- 5-Nitro-2-fluoroaniline exhibits stronger hydrogen bonding due to spatial proximity of -NO₂ and -NH₂ groups.
- 2-Nitro-5-fluoroaniline shows altered dipole moments and solubility profiles .
N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
- Molecular Formula: C₁₈H₂₀FNO₂
- Molar Mass : 301.36 g/mol
- Key Differences :
N-[(2-Chloro-6-fluorophenyl)methyl]-2-methylaniline
- Molecular Formula : C₁₄H₁₃ClFN
- Molar Mass : 249.71 g/mol
- Key Differences :
Data Table: Comparative Analysis
Key Research Findings and Implications
Nitro groups (e.g., in N-Butyl-5-fluoro-2-nitroaniline) deactivate the aromatic ring, whereas amino groups activate it, highlighting divergent synthetic applications .
Spectroscopic Signatures :
- Studies on fluoroaniline isomers suggest that ortho-fluorine may lead to distinct NMR shifts (e.g., deshielding of adjacent protons) and IR stretching frequencies .
Practical Considerations :
- The discontinued status of this compound underscores the need for alternative fluorinated anilines in synthesis, such as N-Butyl-5-fluoro-2-nitroaniline or derivatives with ether linkages .
Biological Activity
N-Butyl-2-fluoroaniline is a compound that has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by empirical data and findings from diverse sources.
This compound is characterized by the presence of a butyl group and a fluorine atom attached to the aniline structure. The fluorine substituent significantly influences the compound's electronic properties, enhancing its reactivity and biological activity. The basic structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The presence of fluorine enhances the compound's binding affinity, which can lead to modulation of enzymatic activities and receptor interactions. This mechanism is crucial for its potential applications in drug development and therapeutic interventions .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For instance, fluoro-substituted anilines have been reported to possess enhanced antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter cellular processes, making it a candidate for further pharmacological research .
- Pharmacological Applications : Ongoing studies are exploring the role of this compound in drug development, particularly in synthesizing new pharmaceutical agents that target specific diseases.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of several fluoroaniline derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various bacterial strains:
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
| Fluorinated derivative A | 16 | 32 |
| Fluorinated derivative B | 128 | Not Detected |
The results demonstrated that this compound exhibited moderate antimicrobial activity compared to other derivatives, suggesting its potential as a scaffold for developing new antimicrobial agents .
Case Study 2: Enzyme Interaction
In another study focusing on enzyme interactions, this compound was tested for its ability to inhibit certain metabolic enzymes. The results indicated that the compound effectively reduced enzyme activity by approximately 50% at a concentration of 100 µM, highlighting its potential as an enzyme inhibitor in therapeutic contexts .
Q & A
Q. What are the standard protocols for synthesizing N-Butyl-2-fluoroaniline, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling fluoroaniline derivatives with butyl groups via nucleophilic substitution or condensation reactions. For example, in related compounds like N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide, bromoacetyl bromide is reacted with n-butylamine in the presence of triethylamine to form intermediates, followed by coupling with fluorophenol derivatives under basic conditions (K₂CO₃/KI) . Optimization strategies include adjusting reaction temperature (e.g., reflux in acetone), stoichiometric ratios, and catalyst loading. Yield improvements (e.g., 82% vs. 51% in similar syntheses) depend on solvent choice and purification techniques like column chromatography .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C/¹⁹F-NMR to verify substituent positions and fluorine integration. For instance, sharp singlet peaks in ¹⁹F-NMR confirm fluorine substitution without coupling . Thin-layer chromatography (TLC; Rf values ~0.28–0.65) and melting point analysis (e.g., 75–84°C for analogs) are critical for purity assessment . High-resolution mass spectrometry (HRMS) or elemental analysis further validates molecular formula.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or yields for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or crystallization conditions. Reproduce experiments using identical solvents (e.g., acetone vs. DMF) and cooling rates. For example, a derivative with a reported melting point of 75°C may require recrystallization from hexane/ethyl acetate to achieve consistency. Cross-validate data with independent techniques (e.g., differential scanning calorimetry) and adhere to reporting standards for experimental details per journal guidelines .
Q. What role does the fluorine substituent play in the supramolecular interactions of this compound?
- Methodological Answer : Fluorine’s electronegativity and small atomic radius enable C–F···H–N or F···π interactions , influencing crystal packing and solubility. Computational studies (DFT or MD simulations) can map electrostatic potentials to identify preferential interaction sites. For example, fluorinated anilines exhibit distinct hydrogen-bonding motifs compared to non-fluorinated analogs, as shown in supramolecular synthon analyses . Pair crystallographic data (XRD) with Hirshfeld surface analysis to quantify interaction contributions.
Q. How can regioselective synthesis be achieved for fluorinated aniline derivatives with varying substituent positions?
- Methodological Answer : Regioselectivity is controlled by directing groups (e.g., nitro or acetyl) during electrophilic substitution. For example, 2-fluoro-4-nitroaniline (CAS 369-35-7) and 2-fluoro-5-nitroaniline (CAS 369-36-8) are synthesized via nitration of fluorinated precursors, where steric and electronic effects dictate substitution patterns . Use protecting groups (e.g., acetyl) to block undesired positions, followed by deprotection. Monitor reaction progress using LC-MS to isolate intermediates.
Q. What computational approaches are effective in predicting the physicochemical properties of this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict logP (lipophilicity) and pKa values by modeling electron distribution. For instance, the fluorine atom’s electron-withdrawing effect lowers basicity compared to non-fluorinated analogs. Molecular dynamics (MD) simulations in explicit solvents (e.g., water/chloroform mixtures) assess solubility and aggregation behavior. Validate predictions with experimental data (e.g., partition coefficients via shake-flask method).
Data Contradiction and Reproducibility
Q. How should researchers address variability in NMR splitting patterns for fluorinated anilines?
- Methodological Answer : ¹⁹F-NMR splitting arises from coupling with adjacent protons (e.g., J~8–12 Hz for ortho-fluorine). Inconsistent splitting may stem from dynamic effects or impurities. Use deuterated solvents (e.g., CDCl₃) to minimize exchange broadening. For complex splitting, apply 2D NMR (HSQC, HMBC) to resolve coupling networks. Compare spectra with literature databases (e.g., SDBS) and report acquisition parameters (e.g., 400 MHz, 256 scans) .
Q. Why do similar synthetic routes for this compound derivatives yield divergent results across studies?
- Methodological Answer : Subtle changes in reaction conditions (e.g., trace moisture, oxygen sensitivity) or reagent purity (e.g., >95% vs. 99% n-butylamine) significantly impact yields. For example, triethylamine’s hygroscopic nature can quench acid catalysts if not anhydrous. Document all variables (e.g., glovebox use, solvent degassing) and provide detailed supplementary information per journal standards .
Safety and Handling
Q. What safety protocols are critical when handling fluorinated anilines in academic labs?
- Methodological Answer : Fluorinated anilines may release toxic HF under harsh conditions. Use polypropylene-coated gloves and work in fume hoods with HF-neutralizing kits (e.g., calcium gluconate gel). Monitor air quality with fluoride-specific sensors. Dispose of waste via halogenated solvent protocols, as per HS code 2921420090 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
